Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate
Description
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.45 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a phenylsulfanyl group attached to a propionate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-18(21)17(14-25-16-11-7-4-8-12-16)20-19(22)24-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQPIYHLKCTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for peptide synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate share structural similarities but differ in their functional groups and reactivity.
Biological Activity
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 305.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to antimicrobial and potentially antitumor effects. The compound exhibits:
- Antimicrobial Activity : It has shown significant inhibitory effects against a range of bacteria and fungi.
- Antitumor Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study synthesized several related compounds and evaluated their antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Microorganisms | Activity Level |
|---|---|---|
| 8a | E. coli | High |
| 8b | Staphylococcus aureus | Moderate |
| 8c | Pseudomonas aeruginosa | High |
| 8e | Klebsiella pneumoniae | Moderate |
| 8f | Candida albicans | High |
These results indicate that certain derivatives exhibit strong activity against both gram-positive and gram-negative bacteria as well as fungi, suggesting a broad-spectrum potential for therapeutic applications .
Case Study: Antitumor Efficacy
A notable case study involved the evaluation of a closely related compound in a murine model of cancer. The study reported:
- Reduction in Tumor Size : Mice treated with the compound showed a significant reduction in tumor size compared to controls.
- Mechanism : The proposed mechanism involved the induction of apoptotic pathways through caspase activation.
These findings highlight the potential for further investigation into the antitumor properties of this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
